1-Amino-4-methyl-1H-imidazole-2-thiol
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Overview
Description
1-Amino-4-methyl-1H-imidazole-2-thiol (AMIT) is an important biological molecule that has been studied extensively in recent years. It is a derivative of the naturally occurring amino acid histidine, and is commonly used in research laboratories for a variety of purposes. AMIT has been shown to have a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments due to its stability and solubility. In
Scientific Research Applications
Immunomodulatory Properties
Imiquimod and its analogues, including 1-Amino-4-methyl-1H-imidazole-2-thiol, have been studied for their ability to modify immune responses. These compounds activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. Although their exact mechanisms are yet to be fully explored, they have shown potential in treating cutaneous diseases through immunoregulatory, antiviral, antiproliferative, and antitumor activities without inherent antiviral or antiproliferative activity in vitro. This has rationalized considering imiquimod as an innovative topical agent for various skin disorders (Syed, 2001).
Antitumor Activity
Imidazole derivatives, including this compound, have been reviewed for their antitumor activities. Derivatives like bis(2-chloroethyl)amino derivatives of imidazole and 4-nitro-5-thioimidazole have been discussed for their potential in new antitumor drug development. These compounds, some of which have passed preclinical testing stages, offer new avenues in the search for treatments with varying biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Corrosion Inhibition
Imidazoline and its derivatives, structurally related to this compound, are widely used as corrosion inhibitors. Their effectiveness is attributed to their ability to form a protective hydrophobic film on metal surfaces, which is crucial for the petroleum industry. These inhibitors showcase a blend of low toxicity, environmental friendliness, and cost-effectiveness, making them an attractive choice for corrosion control (Sriplai & Sombatmankhong, 2023).
Synthesis and Transformation
The synthesis and chemical transformations of imidazole derivatives, including 4-phosphorylated derivatives of imidazoles, have been explored for their chemical and biological properties. These derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, demonstrating insectoacaricidal, antihypertensive, and neurodegenerative activities among others. This highlights the potential of this compound in various scientific applications, reflecting the broad scope of research and development in imidazole-based compounds (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Mechanism of Action
Target of Action
The primary target of 1-Amino-4-methyl-1H-imidazole-2-thiol is the enzyme α-glucosidase . This enzyme plays a key role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose. By inhibiting α-glucosidase, the compound can potentially manage conditions like Type 2 Diabetes Mellitus (T2DM) by controlling postprandial hyperglycemia .
Mode of Action
This compound interacts with its target, α-glucosidase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thus reducing the rise in blood glucose levels after meals .
Biochemical Pathways
The compound affects the carbohydrate metabolism pathway by inhibiting the action of α-glucosidase . This enzyme is responsible for breaking down complex carbohydrates into glucose in the small intestine. By inhibiting this enzyme, the compound slows down carbohydrate digestion, leading to a slower and lower rise in blood glucose levels after meals .
Result of Action
The inhibition of α-glucosidase by this compound leads to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . This can help manage blood glucose levels in individuals with T2DM .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the imidazole derivative.
Cellular Effects
Imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-amino-5-methyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMKLSGFDJHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494282 |
Source
|
Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16163-48-7 |
Source
|
Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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